[4-(1-Propenylidene)cyclohexyl]benzene
Description
[4-(1-Propenylidene)cyclohexyl]benzene is a hydrocarbon compound featuring a cyclohexane ring fused to a benzene ring via a 1-propenylidene group (CH₂=CH–CH₂). This structure introduces a conjugated system, enhancing rigidity and influencing electronic properties. The compound’s unique geometry arises from the sp²-hybridized carbons in the propenylidene moiety, which may confer distinct thermal stability and reactivity compared to simpler cyclohexylbenzene derivatives.
Properties
Molecular Formula |
C15H18 |
|---|---|
Molecular Weight |
198.3g/mol |
IUPAC Name |
(4-prop-1-enylidenecyclohexyl)benzene |
InChI |
InChI=1S/C15H18/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-8,15H,9-12H2,1H3 |
InChI Key |
AHTVCNROYSOTGS-UHFFFAOYSA-N |
SMILES |
CC=C=C1CCC(CC1)C2=CC=CC=C2 |
Canonical SMILES |
CC=C=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylbenzene
Structural Differences : Cyclohexylbenzene lacks the propenylidene group, consisting solely of a benzene ring bonded to a cyclohexane ring via a single C–C bond.
Properties :
- Rigidity : The absence of conjugation in cyclohexylbenzene results in greater conformational flexibility, lowering its melting point (-15°C) compared to [4-(1-Propenylidene)cyclohexyl]benzene (estimated >50°C).
- Reactivity : Cyclohexylbenzene undergoes typical aromatic substitution reactions, whereas the propenylidene group in the target compound may participate in Diels-Alder or electrophilic addition reactions due to its conjugated double bond .
1-[(4-Ethylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)benzene
Structural Differences : This compound features an ethynyl linker and a trans-4-propylcyclohexyl group, introducing steric bulk and extended conjugation.
Properties :
- Hydrophobicity : The propyl group increases hydrophobicity (logP ~6.2) compared to [4-(1-Propenylidene)cyclohexyl]benzene (logP ~4.8).
Halogenated Cyclohexane Derivatives (e.g., 2-Chlorocyclohexanol)
Structural Differences : These compounds replace the propenylidene group with halogens (Cl, Br) or hydroxyl groups.
Properties :
- Reactivity : Halogens enable nucleophilic substitution (e.g., SN2 reactions), while the propenylidene group favors addition or cycloaddition.
- Applications : Halogenated derivatives are prevalent in agrochemicals (e.g., pesticides) due to their electrophilic reactivity, whereas [4-(1-Propenylidene)cyclohexyl]benzene may find use in materials science for its rigidity .
Piperidine-Based Aromatic Compounds (e.g., N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide)
Structural Differences : Incorporation of a nitrogen-containing piperidine ring introduces basicity and hydrogen-bonding capability.
Properties :
- Bioactivity : Piperidine derivatives often exhibit pharmacological activity (e.g., enzyme inhibition), unlike the hydrocarbon-based [4-(1-Propenylidene)cyclohexyl]benzene.
- Solubility : The methoxycarbonyl group enhances aqueous solubility (logS ~-3.5) compared to the hydrophobic target compound (logS ~-5.2) .
Comparative Data Table
Key Research Findings
- Thermal Stability : The conjugated propenylidene group in [4-(1-Propenylidene)cyclohexyl]benzene likely enhances thermal resilience compared to cyclohexylbenzene, making it suitable for high-temperature polymer matrices .
- Synthetic Challenges : Unlike halogenated derivatives, the propenylidene group requires precise control of reaction conditions (e.g., anhydrous, inert atmosphere) to prevent polymerization .
- Functional Versatility : Piperidine-based analogs demonstrate broader bioactivity but lack the structural rigidity critical for materials applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
